

Comparison of Inhibitory Constants (Ki) of Common AChE Inhibitors

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Compound of Interest

Compound Name: AChE-IN-64

Cat. No.: B381971

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The following table summarizes the experimentally determined Ki values for several well-known AChE inhibitors. These values provide a benchmark for comparing the potency of different compounds.

| Inhibitor | AChE Source | Ki Value | Inhibition Type |
|--------------|-------------|----------------|-------------------------------|
| Donepezil | Human | 2.3 µg/g | Reversible |
| Galantamine | Human | 7.1 µg/g | Competitive, Reversible[1][2] |
| Rivastigmine | Human | 4.15 µM (IC50) | Reversible |

Note: The inhibitory potency of a compound can vary depending on the source of the enzyme (e.g., human, electric eel) and the experimental conditions. IC50 values, the concentration of an inhibitor that reduces enzyme activity by 50%, are also commonly reported and can be related to the Ki value. Rivastigmine is a dual inhibitor of both acetylcholinesterase and butyrylcholinesterase.[3]

Experimental Protocol: Determination of AChE Inhibitory Constant (Ki)

The most common method for determining AChE activity and inhibition is the spectrophotometric method developed by Ellman.[4][5][6] This assay is based on the hydrolysis

of the substrate acetylthiocholine (ATCh) by AChE, which produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.[5][7] The rate of color formation is directly proportional to the AChE activity.

Materials:

- Acetylcholinesterase (AChE) enzyme
- Acetylthiocholine iodide (ATChI), the substrate
- 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), Ellman's reagent
- Phosphate buffer (typically pH 8.0)
- Test inhibitor compound at various concentrations
- 96-well microplate
- Microplate reader

General Procedure:

- Preparation of Reagents: All reagents are prepared in the phosphate buffer. The test inhibitor is typically dissolved in a suitable solvent like DMSO and then diluted to various concentrations.
- Enzyme and Inhibitor Incubation: A solution of AChE is pre-incubated with various concentrations of the inhibitor in a 96-well plate for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).[8] A control reaction without the inhibitor is also prepared.
- Initiation of Reaction: The enzymatic reaction is initiated by adding the substrate (ATChI) and DTNB to the wells containing the enzyme and inhibitor mixture.
- Measurement of Absorbance: The absorbance of the yellow product is measured kinetically at 412 nm using a microplate reader at regular intervals.

- **Calculation of Inhibition:** The rate of the reaction is determined from the change in absorbance over time. The percentage of inhibition for each inhibitor concentration is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the control (without inhibitor).
- **Determination of K_i :** To determine the inhibitory constant (K_i) and the type of inhibition (e.g., competitive, non-competitive), the experiment is repeated with different concentrations of the substrate (ATCh). The data is then plotted using methods such as the Lineweaver-Burk or Dixon plots.^[9] For competitive inhibitors, the K_i can be calculated from the IC_{50} value using the Cheng-Prusoff equation.

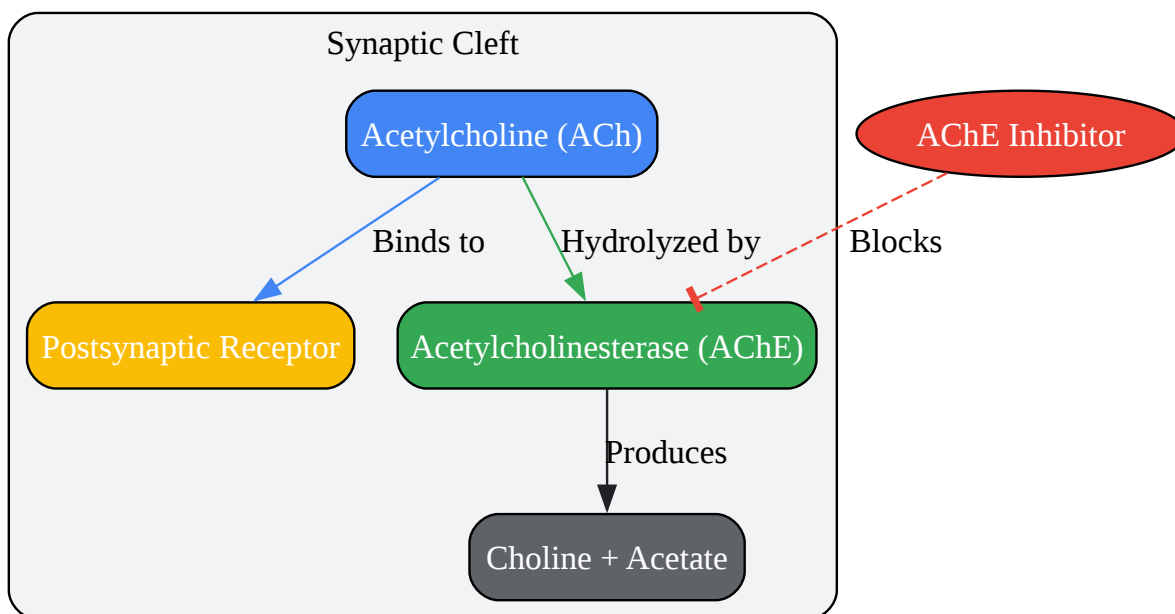
Visualizing the Experimental Workflow and Signaling Pathway

To better illustrate the processes involved, the following diagrams have been generated using the DOT language.



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Caption: Experimental workflow for determining the inhibitory constant (K_i) of an AChE inhibitor.



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